molecular formula C16H21NO5 B2515717 4-(8-Methoxy-8-oxooctanamido)benzoic acid CAS No. 1203576-84-4

4-(8-Methoxy-8-oxooctanamido)benzoic acid

Cat. No.: B2515717
CAS No.: 1203576-84-4
M. Wt: 307.346
InChI Key: SXDVZKONTNKEKZ-UHFFFAOYSA-N
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Description

4-(8-Methoxy-8-oxooctanamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and an octanamido group

Biochemical Analysis

Biochemical Properties

4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves histone deacetylase (HDAC), where this compound acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in certain cancer cell lines, such as A549 (human lung cancer) cells . This apoptotic effect is mediated through the modulation of signaling pathways that regulate cell survival and death. Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the inhibition of histone deacetylase (HDAC) by this compound results in increased acetylation of histones, which can enhance the transcription of certain genes . Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, this compound may inhibit or activate enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Methoxy-8-oxooctanamido)benzoic acid typically involves the coupling of 4-aminobenzoic acid with 8-methoxy-8-oxooctanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(8-Methoxy-8-oxooctanamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Methoxy-8-oxooctanamido)benzoic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and octanamido moieties allows for diverse interactions and applications that are not possible with the individual components .

Properties

IUPAC Name

4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDVZKONTNKEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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